Hexadecamethylheptasiloxane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis[[[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H48O6Si7/c1-23(2,3)17-25(7,8)19-27(11,12)21-29(15,16)22-28(13,14)20-26(9,10)18-24(4,5)6/h1-16H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVSFLUJRHRSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H48O6Si7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060242 | |
| Record name | Hexadecamethylheptasiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8060242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
286.8 °C, BP: 270 °C | |
| Record name | Hexadecamethylheptasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in benzene, ligroin | |
| Record name | Hexadecamethylheptasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9012 g/cu cm at 20 °C | |
| Record name | Hexadecamethylheptasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
5.55X10-4 mm Hg at 25 °C (extrapolated) | |
| Record name | Hexadecamethylheptasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
541-01-5 | |
| Record name | Hexadecamethylheptasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=541-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexadecamethylheptasiloxane | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptasiloxane, 1,1,1,3,3,5,5,7,7,9,9,11,11,13,13,13-hexadecamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexadecamethylheptasiloxane | |
| Source | EPA DSSTox | |
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| Record name | Hexadecamethylheptasiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.968 | |
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| Record name | Hexadecamethylheptasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-78 °C | |
| Record name | Hexadecamethylheptasiloxane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8420 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis and Mechanistic Pathways of Hexadecamethylheptasiloxane Formation
Industrial Synthesis Methodologies: Hydrosilylation and Equilibration Processes
The industrial production of linear siloxanes like hexadecamethylheptasiloxane is dominated by two principal strategies: hydrosilylation and equilibration reactions.
Hydrosilylation is a cornerstone of organosilicon chemistry for creating Si-C bonds, but its principles are also applied in building siloxane backbones. While specific proprietary details are not widely published, the general method involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a vinyl group, present on a siloxane precursor. smolecule.com The controlled, stepwise addition of smaller siloxane units allows for the precise construction of the desired heptasiloxane chain. Common catalysts for this process include Karstedt's catalyst and Speier's catalyst, which are highly active platinum complexes.
A more direct and common industrial route to specific linear oligomers is the equilibration (or redistribution) reaction . This process starts with a mixture of cyclic siloxanes (like octamethylcyclotetrasiloxane (B44751), D4) and a linear chain-terminating agent, such as hexamethyldisiloxane (B120664) (MM). smolecule.com An acid catalyst, such as acidic kaolinite (B1170537) clay, is employed to continuously break and reform siloxane bonds at elevated temperatures (e.g., 170 °C). smolecule.com By carefully controlling the molar ratio of the cyclic monomers to the linear chain-stopper, the equilibrium can be shifted to favor the formation of a narrow distribution of linear oligomers, with this compound being a primary product. This method can achieve high yields, potentially reaching 85% of the desired heptamer, with cyclic byproducts being minimized to less than 6% by weight. smolecule.com
Another established method involves the hydrolysis of dichlorodimethylsilane . This reaction initially produces a mixture of linear and cyclic oligosiloxanes. researchgate.net To obtain the desired linear heptamer, the reaction is carefully controlled, often in a diethyl ether medium at low temperatures (0–5 °C), and an end-capping agent like hexamethyldisiloxane is introduced to suppress uncontrolled chain growth. smolecule.com
| Industrial Method | Key Reactants | Catalyst/Conditions | Typical Yield of Heptamer |
| Equilibration | Octamethylcyclotetrasiloxane (D4), Hexamethyldisiloxane (MM) | Acidic kaolinite clay, 170 °C | 85% |
| Hydrolysis | Dichlorodimethylsilane, Water, Hexamethyldisiloxane | 0–5 °C, Diethyl ether, Triethylamine | ~12 mol% in oligomer mix |
Alternative Synthetic Routes and Novel Catalytic Approaches
Beyond the large-scale industrial methods, alternative synthetic pathways are employed, particularly for research applications requiring high purity and precisely defined structures.
Ring-Opening Polymerization (ROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (B157284) (D3), is a powerful technique for producing linear polysiloxanes with controlled molecular weights. This can be achieved through either anionic or cationic catalysis. For synthesizing a specific, short-chain oligomer like this compound, this method requires precise control over the initiator and monomer concentration, along with a chain-terminating agent to cap the polymer at the desired length.
Condensation polymerization is another fundamental route. This involves the reaction between silanol-terminated siloxanes (Si-OH) or between a silanol (B1196071) and a chlorosilane (Si-Cl). Low molecular weight silanol fluids, produced from the controlled hydrolysis of chlorosilanes, can be condensed to form longer chains. The reaction 2 R₃Si-OH → R₃Si-O-SiR₃ + H₂O is a classic example of this pathway.
In the realm of novel catalytic approaches , significant research has focused on moving away from expensive platinum catalysts.
Metal-free catalysts have emerged as a viable alternative. Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to effectively catalyze hydrosilylation polymerization.
Ionic phosphazene bases have proven to be highly effective catalysts for the condensation polymerization of siloxanes containing silanol groups. These strong, non-metallic bases can drive the reaction efficiently.
These alternative routes offer pathways to the synthesis of this compound under different conditions and can provide advantages in terms of catalyst cost, removal, and reaction control.
Reaction Kinetics and Thermodynamics of this compound Production
The kinetics of siloxane production are highly dependent on the chosen synthetic route. For the industrially significant platinum-catalyzed hydrosilylation , extensive studies have elucidated key mechanistic details. The reaction generally follows the Chalk-Harrod mechanism. Kinetic investigations have shown that the rate-limiting step is often the insertion of the olefin (the vinyl-siloxane precursor) into the platinum-hydride (Pt-H) bond, rather than the final reductive elimination of the product. The reaction rate is influenced by the concentrations of the catalyst, the silane (B1218182) (Si-H), and the olefin.
The thermodynamics of this compound formation are governed by the high stability of the siloxane bond (Si-O-Si). The Si-O bond is significantly stronger (bond energy ~452 kJ/mol) than a C-O single bond (~360 kJ/mol), making the formation of the siloxane backbone a thermodynamically favorable process. This inherent stability contributes to the thermal resistance of the final product.
A key piece of thermodynamic data for the purified compound is its enthalpy of vaporization, which provides insight into the intermolecular forces and volatility of the substance.
| Property | Value | Temperature Range (K) |
|---|---|---|
| Enthalpy of Vaporization (ΔvapH) | 58.6 kJ/mol | 443 - 551 |
Purification and Characterization of Synthetic this compound for Research Applications
Following synthesis, the crude product is a mixture containing the target compound along with cyclic siloxanes, other linear oligomers of varying lengths, and residual catalyst. Achieving high purity, especially for research and specialized applications, requires effective purification and subsequent characterization.
Purification: The primary method for isolating this compound from the oligomeric mixture is distillation . Due to its relatively high boiling point (270 °C at 760 mmHg), vacuum distillation is often employed to prevent thermal degradation. lookchem.com For laboratory-scale purification, Kugelrohr distillation is a particularly effective technique, capable of yielding the pure heptamer with high recovery. smolecule.com
Characterization: A suite of analytical techniques is used to confirm the identity and purity of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the components of the product mixture and identifying the heptamer. The mass spectrum of this compound does not typically show the molecular ion; instead, characteristic fragment ions are observed, such as [M-CH₃]⁺. Common ionic fragments for polydimethylsiloxanes include m/z 73, 147, 221, and 281, which help in identifying the siloxane structure. smolecule.comnih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is indispensable for confirming the presence of the siloxane backbone. Linear siloxanes like this compound exhibit a very strong and characteristically broad absorption band in the 1130-1000 cm⁻¹ region, corresponding to the asymmetric stretching of the Si-O-Si bonds. gelest.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information.
¹H NMR spectroscopy is used to confirm the presence of the methyl groups attached to the silicon atoms. These typically appear as a sharp singlet near 0 ppm.
²⁹Si NMR spectroscopy is highly informative, as the chemical shift is very sensitive to the local environment of the silicon atom. For a linear siloxane, distinct signals will be observed for the terminal silicon atoms (M units) and the internal silicon atoms (D units), allowing for unambiguous confirmation of the structure and chain length. magritek.com
| Technique | Purpose | Key Observations for this compound |
| GC-MS | Identification and Purity | Retention time specific to heptamer; Characteristic fragment ions (e.g., [M-CH₃]⁺, m/z 73, 147, 221). smolecule.comnih.gov |
| FTIR | Functional Group ID | Strong, broad Si-O-Si stretching band between 1130-1000 cm⁻¹. gelest.com |
| ¹H NMR | Proton Environment | Sharp singlet for Si-CH₃ protons near 0 ppm. |
| ²⁹Si NMR | Silicon Backbone Structure | Distinct signals for terminal (M) and internal (D) silicon atoms, confirming a linear structure of seven Si atoms. magritek.com |
Environmental Fate and Transport Dynamics of Hexadecamethylheptasiloxane
Terrestrial Fate Processes
Once introduced into the terrestrial environment, Hexadecamethylheptasiloxane is subject to several key processes that determine its persistence, mobility, and potential for transformation.
This compound is expected to exhibit very low mobility in soil systems due to its strong tendency to adsorb to soil particles, particularly the organic matter fraction. This behavior is characteristic of hydrophobic compounds and other volatile methylsiloxanes (VMS). The primary mechanism for sorption of nonionic organic compounds like siloxanes in soil is partitioning into the soil's organic carbon oup.com.
Studies on other linear and cyclic VMS have demonstrated rapid and strong sorption to soil. For instance, batch equilibrium studies on various VMS compounds have shown that they reach a constant distribution in different soil types within 24 hours nih.gov. The sorption is largely dominated by partitioning, as indicated by linear isotherms and low variation in organic carbon-normalized sorption coefficient (Koc) values across different soils nih.govresearchgate.net. Due to its larger size and higher hydrophobicity, this compound is predicted to have a very high Koc value, rendering it essentially immobile in soil. This strong adsorption significantly limits its potential to leach into groundwater. The high organic matter content in soil can adsorb siloxanes, thereby reducing their elimination rates acs.org.
To provide context for the expected sorption behavior of this compound, the following table presents experimental sorption data for other short-chain linear siloxanes.
| Compound Name | Abbreviation | Log Koc (Average) | Reference |
| Octamethyltrisiloxane (B120667) | L3 | 4.32 | nih.govresearchgate.net |
| Decamethyltetrasiloxane (B1670013) | L4 | 5.13 | nih.govresearchgate.net |
This interactive data table is based on available data for shorter-chain linear siloxanes and is intended to be illustrative of the general behavior of this class of compounds.
Volatilization is a significant transport pathway for many VMS from soil surfaces to the atmosphere. However, the rate of this process is heavily influenced by soil conditions, particularly moisture content, and the compound's strong adsorption to soil particles. For this compound, volatilization is expected to occur from moist soil surfaces, but this process is likely attenuated by its strong adsorption to soil organic matter acs.org. In wet soil conditions, VMS tend to volatilize, with reported volatilization half-lives of days for some cyclic VMS acs.org.
Conversely, under dry soil conditions, the volatilization of siloxanes is significantly reduced. This is because in the absence of water, which competes for adsorption sites, the siloxanes are more tightly bound to the soil mineral surfaces acs.org. The degradation of polydimethylsiloxanes (PDMS) has been observed to be dependent on soil drying, with breakdown occurring when in contact with dry soils usda.gov.
This hydrolysis is catalyzed by clay minerals in the soil, particularly under dry conditions, and leads to the cleavage of the polymer chain into smaller, more water-soluble silanols, such as dimethylsilanediol (B41321) (DMSD) usda.govdss.go.thresearchgate.net. This process for cyclic VMS is a multi-step hydrolysis, starting with ring-opening to form linear oligomeric siloxane diols, which then further hydrolyze to DMSD dss.go.th. Once formed, these smaller degradation products can then undergo biodegradation by soil microorganisms or be removed from the soil through volatilization dss.go.th. The degradation of PDMS in various soil types has been documented, indicating that this is a viable environmental fate process nih.govacs.orgdocumentsdelivered.com.
Aquatic Fate Processes
In aquatic environments, the fate of this compound is dictated by its partitioning behavior between the water column, suspended solids, and sediment, as well as its potential for volatilization from the water surface.
Given its high hydrophobicity and high predicted Koc value, this compound is expected to strongly partition from the water column to suspended organic matter and ultimately accumulate in the sediment oup.com. This behavior is consistent with observations for other linear and cyclic siloxanes, which are found in sediments of rivers and coastal areas, often at higher concentrations than their linear counterparts, indicating their persistence and tendency to associate with the solid phase dntb.gov.uafrontiersin.orgnih.gov. The concentration of siloxanes in sediment has been found to be strongly associated with the organic carbon content dntb.gov.uafrontiersin.org. Once in the sediment, the degradation of siloxanes is generally very slow nih.gov.
The following table shows the concentration ranges of total linear siloxanes found in sediments from various studies, illustrating their tendency to accumulate in this environmental compartment.
| Location | Concentration Range (ng/g dry weight) | Predominant Linear Siloxanes | Reference |
| Songhua River, China | Not specified for linear | L6 | nih.gov |
| Korean Coastal Waters | Not specified for linear | Not specified | nih.gov |
| Masan Bay, Korea | 5.00 - 3570 | L11, L12 | mdpi.com |
| Semi-enclosed bays, Korea | Not specified for linear | L10, L12, L13 | frontiersin.org |
This interactive data table provides examples of linear siloxane concentrations in sediments from different locations.
Volatilization from the water surface is another important process for the removal of VMS from the aquatic environment. A compound's tendency to volatilize from water is described by its Henry's Law constant. While a specific Henry's Law constant for this compound is not available, data for other VMS indicate that they will readily volatilize from water acs.org. For example, the volatilization/re-aeration ratio for octamethylcyclotetrasiloxane (B44751) (D4) was found to be similar to that of known volatile compounds like trichloroethylene (B50587) and benzene (B151609) acs.org.
| Compound | Half-life in Water (pH 7, 25°C, hours) | Half-life in Soil (25°C, hours) | Half-life in Sediment (25°C, hours) | Reference |
| Octamethylcyclotetrasiloxane (D4) | 89 | 127 | 8760 | rsc.org |
| Decamethylcyclopentasiloxane (B1670010) (D5) | 1776 | 302 | 74400 | rsc.org |
| Dodecamethylcyclohexasiloxane (B120686) (D6) | 3463 | 9624 | 140055 | rsc.org |
| Decamethyltetrasiloxane (L4) | 409 | 127 | 21228 | rsc.org |
| Dodecamethylpentasiloxane (B120680) (L5) | 2096 | 302 | 86867 | rsc.org |
This interactive data table is based on available data for shorter-chain linear and cyclic siloxanes and is intended to be illustrative of the general behavior of this class of compounds.
Bioconcentration Potential in Aquatic Organisms
The bioconcentration potential of a chemical refers to its accumulation in an aquatic organism from the water. For substances like this compound, which are characterized as superhydrophobic with high octanol-water partition coefficients (log KOW), traditional models often predict high bioconcentration factors (BCFs). However, empirical studies on related siloxanes suggest that the actual bioaccumulation is considerably lower than expected. nih.govresearchgate.net This discrepancy is largely attributed to biotransformation within the organisms. nih.govresearchgate.net
Research on dodecamethylcyclohexasiloxane (D6), a structurally similar cyclic siloxane, in rainbow trout indicated a dietary uptake absorption efficiency of 14%. silicones.eu The concentration of D6 in the fish dropped rapidly by 40% within the first day of the depuration phase, followed by a slower decline. silicones.eu The steady-state biomagnification factor (BMF) for D6 was found to be 0.06 kg-food kg-fish-1, and the BCF was estimated at 1909 L kg-1 wet weight in natural oligotrophic lake waters. silicones.eu These findings suggest that the bioaccumulation capacity of these compounds is markedly less than that of many highly hydrophobic organochlorines. silicones.eu
Several factors influence the bioaccumulation of hydrophobic compounds in aquatic environments. These include the organism's capacity for uptake, metabolism, and elimination, as well as environmental factors like the presence of dissolved organic matter and sediment, which can reduce the bioavailable fraction of the chemical in the water column. researchgate.net For superhydrophobic chemicals, low aqueous concentrations lead to very long equilibration times, making BCF values highly sensitive to even slow rates of biotransformation. nih.govresearchgate.net
Table 1: Bioaccumulation Data for Related Siloxanes
| Parameter | Value | Organism | Compound |
|---|---|---|---|
| Dietary Uptake Efficiency | 14 (±3 SE) % | Rainbow Trout | Dodecamethylcyclohexasiloxane (D6) |
| Bioconcentration Factor (BCF) | 1909 (±483 SE) L kg⁻¹ wet | Rainbow Trout | Dodecamethylcyclohexasiloxane (D6) |
Hydrolytic Stability and Degradation in Aqueous Systems
This compound is generally considered stable in aqueous environments and is not expected to undergo significant hydrolysis under typical environmental conditions (e.g., neutral pH). nih.gov This stability is due to the lack of functional groups that readily hydrolyze. nih.gov
However, under extreme chemical conditions, such as highly acidic (pH 2-4) or alkaline (pH 9-12) environments, the degradation of polydimethylsiloxane (B3030410) (PDMS) fluids through hydrolysis has been confirmed. researchgate.net Degradation rates are significantly higher in these extreme pH ranges compared to neutral conditions. researchgate.net Kinetic studies on PDMS fluids have estimated degradation rate constants at 24°C, showing a clear dependence on pH. The degradation products are likely polar siloxanols. researchgate.net In alkaline solutions, the specific counter-ion present (e.g., from NaOH vs. Ca(OH)₂) has been found to strongly influence the level of degradation. researchgate.net
Table 2: Estimated Hydrolytic Degradation Rates for PDMS at 24°C
| Condition | pH | Degradation Rate Constant (mgSi L⁻¹ day⁻¹) |
|---|---|---|
| NaOH Solution | 12 | 0.28 |
| HCl Solution | 2 | 0.07 |
| Demineralised Water | 6 | 0.002 |
Data from accelerated degradation tests on polydimethylsiloxane (PDMS) fluids, assuming zeroth-order kinetics. researchgate.net
Biodegradation in Wastewater Treatment Plants (WWTPs)
Wastewater treatment plants are significant conduits for chemicals of emerging concern into the environment. slu.se The removal of compounds like siloxanes in WWTPs can occur through microbial degradation or sorption to sludge. slu.se Studies on polydimethylsiloxanes (PDMS) have shown that biodegradation can occur in activated sludge from real WWTPs. researchgate.net
Aerobic biodegradation is a process where microorganisms use enzymes to break down organic substances in the presence of oxygen, typically resulting in carbon dioxide and water. aropha.com The process often involves metabolic and enzymatic pathways where oxygen acts as an electron acceptor or is used in oxygenation reactions to activate the substrate. aropha.com For complex molecules, the initial enzymatic attack is often the rate-limiting step. The presence of certain functional groups can influence the rate of biodegradation; for example, hydroxyl and carboxyl groups tend to increase biodegradability. aropha.com In the case of chlorinated aromatic compounds like hexachlorobenzene, aerobic degradation has been shown to be catalyzed by two-component flavin-diffusible monooxygenase enzymes, which include a flavin-dependent monooxygenase and a partner reductase component. nih.gov While specific aerobic pathways for this compound are not extensively detailed, similar enzymatic systems could potentially be involved in its degradation.
Anoxic and anaerobic conditions refer to environments with a lack of free, molecular oxygen (O₂). ssiaeration.com Anoxic conditions may still contain bound oxygen in the form of nitrates (NO₃) or nitrites (NO₂), whereas anaerobic environments typically lack both free and bound oxygen. ssiaeration.com
While many chemicals are resistant to anaerobic degradation, some siloxanes have shown susceptibility. frontiersin.org Research has demonstrated the effective biodegradation of linear siloxanes, such as dodecamethylpentasiloxane (L5) and tetradecamethylhexasiloxane (B90760) (L6), by activated sludge microbes under anaerobic conditions. researchgate.net In one study, the highest biodegradation rates for L5 and L6 reached 58.3% and 21.4%, respectively, after a 5-day anaerobic incubation period. researchgate.net For other organic compounds like n-alkanes, known anaerobic degradation pathways include addition to fumarate (B1241708) or carboxylation, followed by β-oxidation. nih.gov These pathways provide a model for how long-chain molecules can be broken down in the absence of oxygen.
The efficiency of biodegradation is heavily dependent on the composition and metabolic potential of the microbial communities present. noaa.gov In WWTPs, dominant bacterial phyla often include Proteobacteria, Bacteroidetes, Actinobacteria, and Firmicutes. noaa.gov Specific microbial genera have been identified as potential degraders of siloxanes. For instance, high-throughput sequencing of 16S-rRNA from activated sludge pointed to Clostridium spp. as a potential candidate responsible for the anaerobic biodegradation of PDMS. researchgate.net
Microbial strategies such as biofilm formation can significantly enhance the degradation of hydrophobic compounds by creating a structured environment that facilitates pollutant uptake. mdpi.com The ability of microbes to adhere to surfaces and form biofilms is a key factor. mdpi.com Furthermore, the production of biosurfactants by some bacteria can increase the bioavailability of poorly soluble compounds, potentially improving their accessibility to degrading microorganisms. mdpi.comresearchgate.net However, the interaction is complex, as surfactants can also inhibit biodegradation, particularly at concentrations above the critical micelle concentration. researchgate.net
Atmospheric Fate and Transformation
Volatile methyl siloxanes (VMS) are emitted primarily into the atmosphere, which is the main environmental compartment where they reside. researchgate.net Based on its vapor pressure, this compound is expected to exist solely as a vapor in the ambient atmosphere. nih.gov
Table 3: Atmospheric Fate Properties of this compound
| Property | Value / Description |
|---|---|
| Expected Atmospheric Phase | Solely as a vapor |
| Primary Degradation Pathway | Reaction with photochemically-produced hydroxyl (•OH) radicals nih.govresearchgate.net |
| Estimated Reaction Rate Constant | 2.5 x 10⁻¹² cm³/molecule-sec at 25°C nih.gov |
| Estimated Atmospheric Half-Life | ~6 days nih.gov |
Gas/Particle Partitioning in Ambient Atmosphere
The distribution of a chemical between the gaseous and particulate phases in the atmosphere is a critical factor in determining its environmental fate, influencing processes such as deposition and transport. taylorfrancis.com For semivolatile organic compounds, this partitioning can occur through adsorption onto particle surfaces or absorption into aerosol organic matter. taylorfrancis.com
In the case of this compound, its physical properties strongly favor its presence in the gas phase. Based on a model of gas/particle partitioning for semivolatile organic compounds, this compound is predicted to exist almost exclusively as a vapor in the ambient atmosphere. nih.gov This prediction is based on its extrapolated vapor pressure of 5.55 x 10⁻⁴ mm Hg at 25°C. nih.gov The gas-particle partition coefficient (Kₚ), a measure of how a compound distributes itself between the two phases, is essential for predicting its mobility and fate in the environment. aaqr.org Compounds with a higher tendency to exist in the gas phase, like this compound, generally exhibit lower partitioning onto atmospheric aerosols. aaqr.org
Table 1: Estimated Atmospheric Partitioning of this compound
| Parameter | Value | Predicted Atmospheric Phase |
|---|---|---|
| Vapor Pressure (extrapolated at 25°C) | 5.55 x 10⁻⁴ mm Hg | Predominantly Vapor Phase |
This interactive table is based on data from atmospheric fate models. nih.gov
Long-Range Atmospheric Transport and Deposition
Due to its high volatility and relatively slow degradation in the atmosphere, this compound has the potential for long-range atmospheric transport (LRAT). nih.govnih.gov Chemicals that persist in the atmosphere can be carried by air currents over vast distances, far from their original sources. eurochlor.orgiupac.org Volatile methylsiloxanes (VMS), the class of compounds to which this compound belongs, are recognized as "fliers" that primarily partition to the atmosphere, indicating a high potential for such transport. nih.gov
The mobile nature of the Earth's atmosphere facilitates the transboundary movement of air pollutants, allowing them to reach remote regions. eurochlor.org For a pesticide or chemical to be transported over long distances, it must be resistant to degradation processes like hydrolysis and photolysis. iupac.org While the atmospheric half-life of this compound is estimated to be around 6 days, this is sufficient time for it to travel significant distances before being degraded or deposited. nih.gov
Deposition from the atmosphere can occur via wet deposition (in rain, snow, or fog) or dry deposition (as gases or particles). taylorfrancis.com Given that this compound exists predominantly in the vapor phase, dry deposition of the gas is a potential removal mechanism, although VMS compounds generally have low re-deposition potential. nih.gov
Multi-Compartment Environmental Modeling of this compound
MFTMs describe how a chemical is likely to behave in the environment based on its inherent physicochemical properties (such as solubility and vapor pressure) and the characteristics of the environmental system into which it is released. nih.gov These models divide the environment into interconnected compartments, such as air, water, soil, and sediment, and simulate the movement and transformation of the chemical between them. researchgate.net
Predictive Models for Environmental Distribution
Predictive models for the environmental distribution of this compound are typically based on the principles of MFTMs. nih.gov These models can estimate the concentrations of the chemical in different environmental media, which is crucial for assessing potential ecological risks. nih.gov They serve as a framework for interpreting measured environmental data and can help fill in gaps where monitoring data is unavailable. nih.gov
For volatile methylsiloxanes, MFTMs have been applied to predict their fate in various environmental systems, including the atmosphere, rivers, lakes, and marine environments. nih.gov A key aspect of applying these models to VMS is the careful selection of input parameters, as their properties can differ significantly from other organic compounds. nih.gov For instance, while they are very hydrophobic, they are also highly volatile. nih.gov Models predict that VMS compounds will predominantly partition to the atmosphere. nih.gov
Table 3: Key Inputs for Multimedia Fate and Transport Models of VMS
| Model Input Category | Specific Parameters | Importance for VMS Modeling |
|---|---|---|
| Chemical Properties | Vapor Pressure, Aqueous Solubility, Partition Coefficients (Kₒw, Kₐw, Kₒₐ) | Crucial for determining partitioning behavior; VMS have high Kₒw and Kₐw, but low Kₒₐ. |
| Environmental Characteristics | Dimensions of compartments, Temperature, Flow rates of air and water | Defines the system in which the chemical is distributed. |
| Emission Rates | Quantity and location of chemical release | Determines the initial input of the chemical into the model environment. |
This interactive table outlines the essential data required for modeling the environmental fate of volatile methylsiloxanes. nih.gov
Validation of Environmental Fate Models through Field Studies
The reliability of predictive environmental models depends on their validation, which involves comparing model predictions with real-world measurements obtained from field studies. mdpi.comepa.gov For volatile methylsiloxanes, good agreement has been found between modeled concentrations and those measured in air, sediment, and biota, suggesting that the current understanding of their environmental fate is reasonably accurate. nih.gov
However, the validation of environmental fate models remains a challenge. mdpi.com This is partly due to the complexities of environmental systems and the difficulty in obtaining comprehensive monitoring data for many chemicals in various environmental matrices. mdpi.com Field studies designed to support model validation require careful planning and execution to provide the necessary data for higher-tier risk assessments. rifcon.com
Despite these challenges, field data from monitoring campaigns are crucial for refining and improving the accuracy of MFTMs. nih.gov For instance, atmospheric monitoring of related VMS compounds at urban, rural, and remote locations has provided valuable data on their spatial distribution and long-range transport, which can be used to test and improve model predictions. nih.gov Discrepancies between model predictions and field observations, such as unexpected concentration ratios of different VMS compounds in remote areas, can highlight areas where the scientific understanding of removal processes may be incomplete, prompting further research. nih.gov
Advanced Analytical Methodologies for the Quantification and Characterization of Hexadecamethylheptasiloxane in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC/MS) Techniques
Gas chromatography-mass spectrometry (GC/MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including siloxanes like hexadecamethylheptasiloxane. nih.govnih.gov The coupling of gas chromatography's separation power with the definitive identification capabilities of mass spectrometry allows for both qualitative and quantitative analysis. nih.govnih.gov In this technique, the sample is first vaporized and separated into its individual components within the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, enabling precise identification.
The successful detection of this compound by GC/MS is highly dependent on the careful optimization of several instrumental parameters. The goal is to achieve good chromatographic resolution, peak shape, and sensitivity while minimizing background interference, which is a common issue with siloxane analysis due to their prevalence in GC components like septa and column stationary phases. sisweb.comreddit.comglsciences.euchromatographyonline.com
Key parameters that require optimization include:
GC Column: Low-bleed capillary columns, such as those with a DB-5MS stationary phase, are often recommended to reduce background siloxane signals. sisweb.com
Injector Temperature: The temperature of the injection port must be high enough to ensure complete volatilization of this compound without causing thermal degradation. However, excessively high temperatures can increase bleed from the inlet septum. sisweb.comreddit.com A typical starting point is to set the injector temperature 20-25°C above the maximum oven temperature. sisweb.com
Oven Temperature Program: A programmed temperature ramp is essential for separating this compound from other siloxanes and matrix components. The program typically starts at a lower temperature, holds for a short period, and then ramps up to a final temperature to ensure the elution of higher boiling point compounds. nih.gov
Carrier Gas Flow Rate: Helium is commonly used as the carrier gas, and its flow rate must be optimized to ensure efficient separation and transfer of the analyte to the mass spectrometer. gcms.cz
Injection Mode: Splitless injection is often employed for trace-level analysis to maximize the amount of analyte transferred to the column. gcms.cz
| Parameter | Typical Setting/Consideration | Rationale |
|---|---|---|
| Capillary Column | DB-5MS (or equivalent low-bleed phase), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good resolution for siloxanes while minimizing column bleed, which can interfere with analysis. sisweb.com |
| Injector Temperature | 250-300 °C | Ensures efficient vaporization of the analyte. Temperature should be optimized to minimize septum bleed. sisweb.com |
| Oven Program | Initial Temp: ~50-110°C, Ramp: 10-15 °C/min, Final Temp: ~300-330°C | Allows for separation from other volatile components and ensures elution of this compound. chromatographyonline.comnih.gov |
| Carrier Gas | Helium, Constant Flow Mode (~1.5 mL/min) | Inert gas that provides good chromatographic efficiency. gcms.cz |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis by transferring the entire sample volume onto the column. gcms.cz |
| MS Ion Source Temp | ~230 °C | Standard temperature for electron ionization, balances ionization efficiency with thermal stability. |
| MS Quadrupole Temp | ~150 °C | Maintains stable performance of the mass analyzer. |
The definitive identification of this compound is achieved by comparing its experimentally obtained electron ionization (EI) mass spectrum with reference spectra contained in extensive databases, such as the National Institute of Standards and Technology (NIST) and Wiley Mass Spectral Libraries. nih.govtandfonline.comtandfonline.com A high match score (often >90%) provides strong evidence for the compound's identity. nih.govresearchgate.net
In the absence of a direct library match or for further confirmation, analysis of the fragmentation pattern is crucial. Polydimethylsiloxanes (PDMS), including this compound, exhibit characteristic fragmentation patterns under EI. These patterns typically include a series of ions resulting from the cleavage of Si-O and Si-C bonds. Common ionic fragments for PDMS are observed at mass-to-charge ratios (m/z) of 73, 147, 221, and 281, among others. nih.govglsciences.euresearchgate.netsmolecule.com The presence of these characteristic ions in a mass spectrum is a strong indicator of a siloxane compound. nih.govresearchgate.netsmolecule.com The NIST Chemistry WebBook contains a reference mass spectrum for this compound, which can be used for detailed comparison. nist.govnist.gov
| Mass-to-Charge Ratio (m/z) | Potential Fragment Ion Structure | Significance |
|---|---|---|
| 73 | [(CH₃)₃Si]⁺ | A very common and often abundant fragment for trimethylsilyl-terminated siloxanes. nih.govresearchgate.netsmolecule.com |
| 147 | [(CH₃)₅Si₂O]⁺ | Characteristic fragment indicating the presence of at least two silicon atoms. nih.govresearchgate.netsmolecule.com |
| 221 | [(CH₃)₇Si₃O₂]⁺ | A larger fragment indicative of the siloxane backbone structure. nih.govresearchgate.netsmolecule.com |
| 281 | [M-CH₃-C₄H₁₂Si₂O]⁺ or similar cyclic rearrangement ions | Commonly observed in the spectra of linear and cyclic siloxanes. nih.govglsciences.euresearchgate.netsmolecule.com |
| 355 | Characteristic siloxane fragment | Frequently observed in the mass spectra of various siloxanes from sources like vial septa. glsciences.eu |
The sensitivity of the GC/MS method is defined by its detection limit, which is the lowest concentration of an analyte that can be reliably distinguished from the background noise. For siloxanes, including this compound, the detection limit using GC/MS has been reported to be as low as 10 picograms per microliter (pg/µL). nih.govnih.govresearchgate.netsmolecule.com Achieving such low detection limits requires minimizing background siloxane contamination, which can originate from various sources including GC septa, column bleed, and vial cap seals. sisweb.comglsciences.euchromatographyonline.com
Several strategies can be employed to enhance sensitivity:
Use of Low-Bleed Consumables: Employing high-quality, low-bleed septa and capillary columns is critical to reduce the chemical noise from siloxane bleed. sisweb.comreddit.com
Proper System Maintenance: Regular maintenance of the injection port, including changing liners and O-rings, can prevent the buildup of contaminants that contribute to background noise. reddit.com
Cryo-trapping: This technique can be used to focus the analytes at the head of the GC column, resulting in sharper peaks and improved signal-to-noise ratios.
Selected Ion Monitoring (SIM): Instead of scanning the full mass range, the mass spectrometer can be set to monitor only a few characteristic ions of this compound. This SIM mode significantly increases sensitivity by dedicating more measurement time to the ions of interest, thereby improving the signal-to-noise ratio and lowering detection limits. tandfonline.commdpi.com
Gas Chromatography Coupled with Atomic Emission Detection (GC/AED)
Gas Chromatography with Atomic Emission Detection (GC/AED) is a powerful alternative and complementary technique to GC/MS for the analysis of organometallic compounds. nih.goveurofinsus.com In GC/AED, the compounds eluting from the GC column are introduced into a high-energy microwave-induced plasma, which atomizes them and excites the atoms. Each element emits light at specific, characteristic wavelengths. The detector monitors these wavelengths, allowing for element-specific detection and quantification. eurofinsus.com
A key advantage of GC/AED for analyzing this compound is its ability to perform silicon-specific detection. nih.gov By monitoring the emission wavelength for silicon, the detector provides a chromatogram showing only the silicon-containing compounds in the sample. eurofinsus.com This element-specific detection offers several benefits:
Reduced Matrix Interference: It effectively eliminates interference from co-eluting non-silicon-containing compounds, simplifying the chromatogram and improving the accuracy of quantification. eurofinsus.com
Simplified Quantification: The response of the AED is typically equimolar for a given element, regardless of the molecular structure of the parent compound. eurofinsus.com This means that the detector's response is directly proportional to the number of silicon atoms entering the plasma. Consequently, the total silicon content can be determined accurately, and by knowing the silicon percentage in this compound (approximately 37.8% for polydimethylsiloxanes), the amount of the compound can be calculated. nih.govnih.gov
The detection limit for silicones using GC/AED is reported to be around 80 pg/µL. nih.govnih.govresearchgate.netsmolecule.com While this may be less sensitive than GC/MS in full scan mode, the high selectivity often results in lower effective detection limits in complex matrices where chemical noise is a limiting factor for MS.
The most comprehensive approach for the characterization of this compound in complex samples involves the parallel or sequential use of both GC/AED and GC/MS. nih.govresearchgate.net This integrated strategy leverages the strengths of both detectors to provide a more complete analytical picture.
The workflow for such an integrated analysis typically involves:
Screening with GC/AED: An initial analysis using GC/AED with silicon-specific detection is performed to quickly screen the sample for the presence of any silicon-containing compounds and to obtain an accurate quantification of the total silicon content associated with each chromatographic peak. nih.govresearchgate.net
Identification with GC/MS: The same sample is then analyzed by GC/MS. The retention time information from the GC/AED analysis is used to locate the corresponding peaks in the GC/MS chromatogram. The mass spectrum of the peak at the retention time of this compound is then extracted and used for unambiguous identification through library matching and fragmentation analysis. nih.gov
This dual-detector approach provides a powerful method for unequivocal identification and accurate quantification, confirming that a peak detected by AED is not only silicon-containing but is specifically this compound, as identified by its mass spectrum. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Degradation Byproduct Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification of unknown compounds and degradation byproducts in complex environmental and biological samples. nih.govmdpi.comdigitellinc.com Its capacity for full-scan data acquisition with high mass accuracy allows for both targeted and non-targeted screening, enabling the prospective and retrospective identification of chemical contaminants. nih.govmdpi.comdigitellinc.comsemanticscholar.org When analyzing this compound and its potential byproducts, HRMS, often coupled with gas chromatography (GC-HRMS) or liquid chromatography (LC-HRMS), provides the elemental composition of both precursor and product ions, which is essential for structural elucidation. nih.govmdpi.com
The degradation of linear siloxanes like this compound primarily proceeds through two pathways: hydrolysis and thermal degradation.
Hydrolysis: The Si-O-Si backbone of siloxanes can be cleaved by hydrolysis, a process that is catalyzed by acidic or basic conditions. wikipedia.orgscientificspectator.com This reaction breaks down the long siloxane chain into smaller, more polar silanols, which are organosilicon compounds containing one or more hydroxyl (Si-OH) groups. wikipedia.orgscientificspectator.com The ultimate hydrolysis product of polydimethylsiloxane (B3030410) (PDMS) chains is dimethylsilanediol (B41321). doria.firsc.org HRMS can identify these hydroxylated byproducts by determining their precise molecular formulas, distinguishing them from the parent compound.
Thermal Degradation: At elevated temperatures (above 350-400°C), polydimethylsiloxanes degrade via two competing mechanisms. doria.firesearchgate.netnih.gov
One pathway involves an intramolecular "backbiting" reaction where the siloxane chain folds back on itself, leading to the scission of the Si-O bond and the formation of stable, low-molecular-weight cyclic volatile methylsiloxanes (cVMS), predominantly hexamethylcyclotrisiloxane (B157284) (D3), octamethylcyclotetrasiloxane (B44751) (D4), and decamethylcyclopentasiloxane (B1670010) (D5). nih.govresearchgate.netchromatographyonline.com
A second, radical-based mechanism can occur at higher temperatures, involving the homolytic cleavage of Si-CH3 bonds, which leads to the formation of methane (B114726) and other rearrangement products. nih.govresearchgate.net
The identification of these byproducts via mass spectrometry relies on recognizing characteristic fragmentation patterns. Polydimethylsiloxanes produce a series of well-known ionic fragments, including those with mass-to-charge ratios (m/z) of 73, 147, 221, 281, 295, and 369. nih.gov The presence of these ions in an HRMS spectrum would strongly indicate a siloxane-based structure for any detected degradation products.
Method Validation and Quality Control in Environmental and Biological Matrices
The development of robust analytical methods for quantifying this compound in intricate environmental and biological matrices necessitates rigorous method validation and ongoing quality control. These procedures are fundamental to ensure that the data generated are reliable, reproducible, and fit for purpose. Method validation involves systematically evaluating key performance parameters, including linearity, sensitivity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov Quality control (QC) measures, such as the analysis of blanks, spiked samples, and certified reference materials, are implemented during routine analysis to monitor method performance and ensure data integrity.
Given the trace levels at which this compound may be present and the potential for interference from the sample matrix, effective sample preparation is a critical prerequisite for accurate analysis. silicones.eu The primary goals of sample preparation are to isolate and enrich the target analyte while removing interfering components. silicones.eu
Commonly employed techniques for siloxanes in complex matrices include:
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases. For the analysis of siloxanes in liquid samples like milk or infant formula, a mixture of hexane (B92381) and ethyl acetate (B1210297) has been used as the extraction solvent. nih.gov
Solid-Phase Extraction (SPE): SPE is a widely used technique for preconcentrating and cleaning up samples. daneshyari.com It involves passing a liquid sample through a solid sorbent that retains the analyte. For siloxanes, various sorbents can be effective. A novel method developed for dimethylsiloxanes in marine fuels utilized thermally activated silica (B1680970) gel for analyte enrichment. researchgate.net For aqueous samples, C18 cartridges are commonly used to retain non-polar compounds like siloxanes. nih.gov
Dispersive Clean-up: Following an initial extraction, a dispersive clean-up step may be applied. For instance, C18 powder has been used as a dispersive sorbent to further purify extracts of siloxanes from milk and infant formula. nih.gov
Gas Sampling Techniques: For volatile siloxanes in gaseous matrices like biogas, sampling can be performed by drawing the gas through solvent-filled impingers (using solvents like methanol), onto solid sorbent tubes, or by collecting a whole air sample in a Summa™ canister. researchgate.net
Recovery studies are essential for validating the efficiency of an extraction method. The recovery is the percentage of the true concentration of an analyte that is measured after the complete sample preparation and analysis procedure. These studies are typically performed by analyzing a blank matrix spiked with a known concentration of the analyte. Acceptable recovery rates demonstrate that the analyte is not significantly lost during the sample preparation process.
Studies on linear and cyclic siloxanes have demonstrated high recovery efficiencies across various complex matrices, indicating the effectiveness of the chosen extraction and clean-up methods.
| Analyte(s) | Matrix | Spiking Level | Recovery (%) | Analytical Method |
|---|---|---|---|---|
| Linear and Cyclic Siloxanes | Milk, Infant Formula, Liquid Simulants | 50-1000 µg/L | 70-120% | GC-MS-SIM nih.gov |
| Dimethylsiloxanes (Si3 to Si9) | Marine Fuel | Not Specified | 87.8-111.4% | GC-MS researchgate.net |
Volatilomics Approaches for this compound Detection
Volatilomics is a sub-discipline of metabolomics that focuses on the comprehensive analysis of volatile organic compounds (VOCs) present in a given biological or environmental matrix. doria.fi This approach is particularly relevant for the detection of this compound and other linear siloxanes, which can be classified as volatile or semi-volatile organic compounds. Volatilomics studies typically utilize highly sensitive analytical techniques, most commonly Gas Chromatography-Mass Spectrometry (GC-MS), to separate and identify individual VOCs emitted from a sample. mdpi.com
The application of volatilomics to detect this compound involves capturing the volatile fraction of a sample, a process often achieved through headspace analysis. In this technique, the sample is sealed in a vial and allowed to equilibrate, after which the gas (headspace) above the sample, containing the volatilized compounds, is collected and injected into the GC-MS system.
This approach has been successfully applied to the detection of volatile methyl siloxanes (VMS) in various matrices:
Indoor Air: Time-resolved proton-transfer reaction time-of-flight mass spectrometry (PTR-TOF-MS), a sophisticated volatilomics tool, has been used to measure VMS concentrations in residential air, identifying their emission sources and persistence indoors. nih.gov
Biogas: The analysis of VMS in biogas from landfills and wastewater treatment plants is crucial, as these compounds can cause damage to combustion engines. digitellinc.com Analytical methods for biogas involve sample preconcentration followed by GC-MS analysis to detect and quantify a range of volatile silicon compounds, including linear siloxanes. digitellinc.com
Computational Chemistry Approaches to Elucidating Hexadecamethylheptasiloxane Behavior
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to predicting the intrinsic properties of a molecule. jocpr.com These methods, including high-level ab initio techniques and Density Functional Theory (DFT), provide a detailed picture of a molecule's structure, stability, and electronic characteristics. nih.govaustinpublishinggroup.com For organosilicon compounds like hexadecamethylheptasiloxane, these calculations are crucial for understanding the structure-function relationships that govern their unique properties. nih.gov
The electronic structure, which encompasses the distribution and energy levels of electrons in molecular orbitals, is a key determinant of a molecule's stability and reactivity. jocpr.com Quantum chemistry methods can accurately predict this structure. jocpr.com For this compound, Density Functional Theory (DFT) has been particularly instrumental in decoding its electronic characteristics. smolecule.com
DFT calculations reveal key features of the siloxane backbone, such as the nature of the silicon-oxygen bonds. smolecule.com These studies indicate that the silicon centers are electron-deficient, which facilitates nucleophilic attacks at the oxygen atoms. smolecule.com This insight is critical for understanding the chemical behavior of the molecule. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), further clarifies the molecule's reactivity and electronic properties.
Table 1: Key Concepts in Electronic Structure Calculations
| Concept | Description | Relevance to this compound |
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. austinpublishinggroup.comubc.ca | Used to decode the electronic structure and conformational flexibility of the siloxane backbone. smolecule.com |
| Molecular Orbitals | Mathematical functions describing the location and wave-like behavior of an electron in a molecule. umd.edu | Analysis helps in understanding the distribution of electrons and energy levels, which dictates reactivity. jocpr.com |
| Fukui Indices | Descriptors used in DFT to predict where nucleophilic and electrophilic attacks will occur. | Validates that electron-deficient silicon centers facilitate nucleophilic attacks at oxygen atoms. smolecule.com |
This compound is a flexible linear molecule, and its physical properties are heavily influenced by its three-dimensional structure and conformational possibilities. nbinno.com Quantum chemistry techniques can predict the equilibrium geometry of molecules by minimizing their energy. jocpr.com
Computational studies, specifically using DFT, have shown that the flexibility of the siloxane backbone is a dominant factor in its material properties. smolecule.com These calculations have determined that the Si–O–Si bond angle is approximately 144°. smolecule.com This specific geometry, along with the torsional flexibility around the Si-O bonds, contributes significantly to the compound's low glass transition temperature and high thermal stability. smolecule.com By calculating the energies of different conformers, researchers can understand the molecule's preferred shapes and the energy barriers between them.
Quantum chemical calculations are also employed to predict the thermodynamic properties of molecules, such as enthalpy, entropy, and heat capacity. jocpr.comnih.gov These properties are essential for understanding the stability and reaction energetics of compounds like this compound. High-level composite quantum chemical methods can be used to calculate gas-phase standard enthalpies of formation and other thermochemical data for a wide range of organosilicon compounds. nih.gov
While these methods provide foundational data, other computational approaches are also used. For instance, fundamental equations of state, based on Helmholtz energy, can be developed to calculate any thermodynamic state property from derivatives of temperature and density. researchgate.net Furthermore, machine learning models are emerging as a powerful tool to predict thermodynamic properties, offering a potentially faster alternative to computationally expensive quantum chemistry calculations for large molecules. kaust.edu.sa
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) is a computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between molecules, MD provides insights into the bulk properties and dynamic behavior of materials. princeton.edu
For this compound, coarse-grained MD simulations have been used to predict its viscoelastic behavior. smolecule.com These simulations model the entanglement dynamics within the polymer-like structure of the fluid. smolecule.com The results indicate that the compound's low shear modulus arises from weak intermolecular forces between the methyl-terminated chains, which allows for liquid-like flow at room temperature. smolecule.com MD simulations are also valuable for studying thermal decomposition pathways. Simulations performed at high temperatures (500–700 K) show a preferential cleavage of the terminal Si–CH₃ bonds over the more stable siloxane backbone, which aligns with experimental findings. smolecule.com
Table 2: Applications of Molecular Dynamics Simulations
| Application Area | Simulation Focus | Key Findings for this compound |
| Viscoelastic Behavior | Entanglement dynamics of molecular chains. | Weak intermolecular forces lead to low shear modulus and liquid-like flow. smolecule.com |
| Thermal Decomposition | Bond cleavage pathways at elevated temperatures. | Preferential breaking of terminal Si–CH₃ bonds over the Si-O backbone. smolecule.com |
| Interfacial Properties | Interactions with surfaces (e.g., silica). | Strong van der Waals forces can lead to increased density and slower dynamics near surfaces. princeton.edu |
Development and Application of Solvation Models for Organosiloxanes
Understanding how a molecule interacts with a solvent is crucial for predicting its behavior in solution. Solvation models are computational methods designed to account for the effects of the solvent environment on a solute molecule. These models can range from implicit continuum models, which represent the solvent as a continuous medium, to explicit models where individual solvent molecules are included in the simulation. miami.edu
For organosiloxanes, the choice of solvation model is important for accurate predictions. The Conductor-like Polarizable Continuum Model (C-PCM) is an example of a solvation model that has been used in DFT studies to analyze the reactivity of related organosulfur compounds in solution. nih.gov For more detailed analysis, Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be employed. miami.edu In a QM/MM simulation, the solute (or the reactive part of it) is treated with high-accuracy quantum mechanics, while the surrounding solvent molecules are treated with more computationally efficient molecular mechanics, allowing for a detailed yet feasible study of solute-solvent interactions. miami.edumdpi.com
Inverse Analysis and Molecular Modeling for Chemical Reactivity Prediction
Computational chemistry is a powerful tool for predicting the chemical reactivity of molecules. By analyzing the electronic structure, one can identify the most likely sites for chemical reactions. austinpublishinggroup.com As previously mentioned, DFT calculations on this compound have identified the silicon centers as electron-deficient and therefore susceptible to nucleophilic attack. smolecule.com
This type of reactivity prediction is often validated using tools like Fukui indices, which are derived from DFT calculations. smolecule.com These indices quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby indicating the propensity of a site to undergo electrophilic or nucleophilic attack. This approach allows for a systematic prediction of reactivity without prior experimental knowledge, forming a basis for understanding the degradation pathways and potential chemical transformations of organosiloxanes.
Ecotoxicological Implications and Biological Interactions of Hexadecamethylheptasiloxane
Bioaccumulation Potential in Aquatic and Terrestrial Organisms
The bioaccumulation potential of a substance refers to its accumulation in an organism from all sources, including water, food, and sediment. For Hexadecamethylheptasiloxane, its potential for bioconcentration in aquatic organisms has been estimated to be low. The Bioconcentration Factor (BCF), a measure of a chemical's concentration in an organism relative to its concentration in the surrounding water, has been calculated for this compound to be 26. upenn.edutandfonline.com This estimation was derived using its estimated log Kow of 12.52 and a regression-derived equation. upenn.edu According to established classification schemes, a BCF of this magnitude suggests a low potential for bioconcentration in aquatic environments. upenn.edutandfonline.com
It is important to note that the physical and chemical properties of siloxanes, such as their molecular weight and structure (linear vs. cyclic), play a significant role in their environmental fate and bioaccumulation potential. tandfonline.comnih.gov
Interaction Mechanisms with Cellular and Subcellular Systems
The interaction of siloxanes with biological membranes is a key aspect of their biological activity. Studies have shown that organosilicon compounds, a broader category to which this compound belongs, can be retained in or on cell membranes. nih.gov This interaction appears to be a passive process, not driven by active cellular uptake mechanisms like endocytosis. nih.gov The lipophilic nature of siloxanes facilitates their interaction with the lipid bilayer of cell membranes. frontiersin.org
Research on silica (B1680970) nanoparticles, which share the silicon backbone, suggests that these particles can strongly bind to lipid membranes, forming an adherent monolayer and causing transient disruption, which could be a mechanism for passive cellular uptake. nih.gov While this provides a potential model for interaction, the specific molecular-level interactions of this compound with cellular and subcellular systems have not been extensively detailed in the available literature.
Furthermore, engineered lipid nanoparticles incorporating a siloxane moiety have been shown to enhance cellular internalization of mRNA. upenn.edu This suggests that the presence of the siloxane structure can influence how a larger molecule interacts with and enters a cell, primarily through mechanisms like macropinocytosis and lipid raft-mediated endocytosis. upenn.edu However, it is crucial to distinguish these findings from the behavior of this compound as a standalone compound. Low molecular weight siloxanes have been noted for their ability to overcome cellular barriers, which is linked to their degree of polymerization and molecular structure. frontiersin.org
Endocrine-Disrupting Properties and Research Debates
The potential for chemical substances to interfere with the endocrine (hormone) system of organisms is a significant area of ecotoxicological research. For volatile methyl siloxanes, the focus of endocrine disruption research has been predominantly on cyclic compounds, particularly octamethylcyclotetrasiloxane (B44751) (D4) and decamethylcyclopentasiloxane (B1670010) (D5). nih.govresearchgate.net
Studies on D4 have indicated some weak estrogenic and antiestrogenic activity, as well as dopamine (B1211576) agonist-like activity in animal models. researchgate.net The European Union has classified D4 as an endocrine disruptor based on evidence that it interferes with human hormone function. mdpi.com In laboratory experiments, high doses of D5 have been associated with uterine tumors and harm to the reproductive and immune systems in animals. mdpi.com However, there is ongoing scientific debate regarding the relevance of these findings to human health, with some research suggesting that the observed effects may be species-specific and occur at exposure levels far exceeding those typically encountered by humans. researchgate.net
In contrast, there is a notable lack of specific research and data on the endocrine-disrupting properties of linear siloxanes such as this compound. While general concerns about endocrine-disrupting chemicals are acknowledged, the available scientific literature does not provide conclusive evidence to classify this compound as an endocrine disruptor. researchgate.netrsc.org This represents a significant data gap in the ecotoxicological profile of this compound.
Comparative Ecotoxicity Studies with Other Volatile Methyl Siloxanes
The ecotoxicity of volatile methyl siloxanes varies depending on their chemical structure, with notable differences observed between linear and cyclic compounds. Generally, siloxanes are considered to have low dermal toxicity and are relatively inert. tandfonline.comnih.gov
Cyclic siloxanes, such as D4, D5, and dodecamethylcyclohexasiloxane (B120686) (D6), have been more extensively studied. Environment Canada assessments have concluded that D4 and D5 are toxic, persistent, and have the potential to bioaccumulate in aquatic organisms. mdpi.com D4 has been shown to have no or low toxicity in most aquatic species in short-term tests, which is attributed to its narcotic mode of action and the long time required to reach a critical body burden. acs.org
Linear siloxanes, including this compound, are often considered as a group in toxicological assessments. Studies on mixtures of linear and cyclic siloxanes have been conducted. For example, in feeding experiments with guppies, the uptake of linear siloxanes with 6 to 12 silicon atoms was measurable. gesamp.org The toxicity of siloxanes is also influenced by their physical form. For instance, silicone polyether copolymers have shown varying levels of toxicity to aquatic organisms, with a 96-hour LC50 for one such copolymer being 245 ppm in rainbow trout. gesamp.org
The concentrations of cyclic siloxanes in environmental samples like sediment are often found to be higher than those of linear siloxanes, which may be due to higher consumption and greater resistance to degradation of the cyclic forms. rsc.org However, in some indoor environments, concentrations of total linear siloxanes in dust have been found to be one to two orders of magnitude higher than total cyclic siloxanes. researchgate.net
Comparative Ecotoxicity of Selected Volatile Methyl Siloxanes
| Compound | Type | Key Ecotoxicological Findings |
|---|---|---|
| This compound (L7) | Linear | Estimated low bioconcentration potential in fish (BCF = 26). upenn.edutandfonline.com Lack of extensive ecotoxicity data. |
| Octamethylcyclotetrasiloxane (D4) | Cyclic | Considered toxic, persistent, and bioaccumulative in aquatic organisms. mdpi.com Low acute toxicity in many aquatic species. acs.org Classified as an endocrine disruptor by the EU. mdpi.com |
| Decamethylcyclopentasiloxane (D5) | Cyclic | Considered toxic, persistent, and bioaccumulative in aquatic organisms. mdpi.com High doses linked to uterine tumors and reproductive/immune system harm in lab animals. mdpi.com |
| Dodecamethylcyclohexasiloxane (D6) | Cyclic | Considered persistent with the potential to bioaccumulate. mdpi.com Investigated for its bioaccumulation behavior in fish. researchgate.net |
Methodologies for Assessing Biological Impacts (e.g., in vitro, in vivo studies)
A variety of methodologies are employed to assess the biological impacts of chemical substances like this compound. These can be broadly categorized into in vitro (studies performed with microorganisms, cells, or biological molecules outside their normal biological context) and in vivo (studies in which the effects of a substance are tested on whole, living organisms).
In Vitro Studies:
In vitro assays are valuable tools for screening chemicals for potential toxicity and for investigating specific mechanisms of action at the cellular and molecular level. For assessing potential endocrine disruption, a range of in vitro high-throughput screening (HTS) assays are utilized. nih.gov These can include:
Receptor Binding Assays: These assays measure the ability of a chemical to bind to hormone receptors, such as the estrogen receptor or androgen receptor.
Reporter Gene Assays: These assays use genetically modified cells that produce a measurable signal (e.g., light) in response to the activation of a specific hormone-responsive gene.
Enzyme Inhibition Assays: These assays assess the ability of a chemical to interfere with enzymes involved in hormone synthesis or metabolism. nih.gov
Cytotoxicity assays are another common type of in vitro study used to evaluate the toxicity of substances to cells. uea.ac.uk For example, the cytotoxicity of various silicone-based dental materials has been assessed using cell culture techniques with cell lines like NIH/3T3. uea.ac.uk
In Vivo Studies:
In vivo studies provide information on the effects of a substance in a whole organism, which can be more complex and representative of potential real-world impacts. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a chemical, as well as its systemic toxicity.
For endocrine disruption assessment, in vivo assays in animals, such as the uterotrophic assay in rodents (which measures changes in uterine weight as an indicator of estrogenic activity), are often employed. researchgate.net Bioaccumulation studies, such as those conducted with fish, are also a critical component of in vivo ecotoxicological assessment. researchgate.net
While there is a robust toxicological dataset for some siloxanes like D4, which includes chronic inhalation studies in rats, specific in vivo toxicological data for this compound are limited. nih.govresearchgate.net The development and validation of both in vitro and in vivo testing strategies are ongoing to improve the accuracy and efficiency of chemical risk assessment. mdpi.com
Advanced Research Applications of Hexadecamethylheptasiloxane
Reference Standard in Advanced Analytical Techniquessmolecule.com
In the field of analytical chemistry, the precision of an analysis is critically dependent on the quality of the reference standards used for instrument calibration and substance identification. Hexadecamethylheptasiloxane serves as a reference standard in sophisticated analytical methods like chromatography and mass spectrometry. smolecule.com Its utility in this context is based on its high purity and well-characterized properties, which allow researchers to accurately identify and quantify analogous compounds. smolecule.com
A sensitive method for the detection, characterization, and quantification of low molecular weight silicones has been developed using gas chromatography coupled with atomic emission detection (GC/AED) and gas chromatography/mass spectrometry (GC/MS). nih.gov In one such analysis, this compound was identified as one of the primary peaks in a poly(dimethylsiloxane) oil sample. nih.gov
| Property | Value |
| Molecular Formula | C₁₆H₄₈O₆Si₇ chemicalbook.com |
| Molecular Weight | 533.15 g/mol chemicalbook.com |
| Boiling Point | 270.0 °C to 286.8 °C smolecule.com |
| Density | 0.9012 g/cm³ at 20 °C smolecule.com |
| CAS Registry Number | 541-01-5 nist.gov |
Chromatographysmolecule.com
In chromatography, particularly gas chromatography (GC), reference standards are essential for determining the retention time—the time it takes for a compound to travel through the chromatographic column. By injecting a known standard like this compound, analysts can calibrate the instrument and compare the retention time of unknown components in a sample to identify other siloxanes. smolecule.com The compound's defined boiling point and volatility are key characteristics that ensure predictable behavior under GC conditions. smolecule.comlookchem.com
Mass Spectrometrysmolecule.com
When coupled with gas chromatography, mass spectrometry (GC/MS) identifies compounds based on their mass-to-charge ratio and fragmentation patterns. nih.gov this compound, when used as a standard, provides a known mass spectrum. nist.gov This reference spectrum, characterized by specific ionic fragments, allows for the unequivocal identification of this compound in complex mixtures and helps in the structural elucidation of other unknown siloxane compounds by comparing their fragmentation patterns. nih.gov
Controlled Environmental Fate and Degradation Researchsmolecule.com
Understanding the environmental behavior of chemical substances is crucial for assessing their potential impact. fera.co.uk In controlled laboratory settings, this compound is utilized in studies to investigate the environmental fate and degradation pathways of siloxanes. smolecule.com These studies are designed to determine how the chemical transforms and behaves in different environmental compartments like soil and water. fera.co.ukresearchgate.net
Research indicates that this compound is expected to be immobile in soil due to a high estimated organic carbon-water (B12546825) partition coefficient (Koc). nih.gov In aquatic environments, it is predicted to adsorb to suspended solids and sediment. nih.gov While it has a high potential to volatilize from water, this process is likely attenuated by its adsorption to soil and sediment. nih.gov In the atmosphere, it is expected to exist primarily as a vapor and can be degraded by photochemically produced hydroxyl radicals. smolecule.com
| Environmental Parameter | Predicted Behavior |
| Mobility in Soil | Expected to be immobile nih.gov |
| Aquatic Fate | Expected to adsorb to suspended solids and sediment nih.gov |
| Volatilization from Water | Expected to be an important fate process, but attenuated by adsorption nih.gov |
| Atmospheric Fate | Expected to exist solely as a vapor; subject to degradation by hydroxyl radicals smolecule.comnih.gov |
| Bioconcentration Potential | Low, based on an estimated bioconcentration factor (BCF) nih.gov |
Historical Research Context in Materials Science and Engineeringsmolecule.com
The study of organosilicon compounds, which forms the basis for materials like this compound, dates back to 1863 with the first synthesis of tetraethylsilane (B1293383). smolecule.com The broader field of silicone chemistry, from which this compound emerged, saw significant advancements during the mid-20th century. This progress was largely driven by the industrial demand for materials with high thermal stability. smolecule.comnbinno.com
A critical development was the "direct process" (also known as the Rochow-Müller process) established in the 1940s. This innovation enabled the large-scale and cost-effective production of methylchlorosilanes, which are essential precursors for synthesizing a wide range of silicone polymers and compounds, including linear siloxanes like this compound. smolecule.com These historical advancements in synthesis paved the way for the use of tailored silicone fluids in numerous high-performance applications. nbinno.com
Regulatory Classifications and Research Directives
Classification as a Substance of Very High Concern (SVHC)
Hexadecamethylheptasiloxane, with the CAS number 541-01-5, is a linear siloxane. cymitquimica.comdrugfuture.comchemicalbook.comepa.govpharmaffiliates.com As of the latest updates, this compound is not included on the European Chemicals Agency's (ECHA) Candidate List of Substances of Very High Concern (SVHC) for Authorisation. The PubChem database indicates that for this compound, it does not meet the GHS hazard criteria based on the reports from multiple companies. nih.gov
The SVHC list is a central component of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in the European Union. acs.orgresearchgate.netglobalsilicones.org Substances are identified as SVHCs if they exhibit hazardous properties such as being carcinogenic, mutagenic, or toxic for reproduction (CMR), or if they are persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). inegi.pt While some other siloxane compounds, particularly certain cyclic siloxanes (like D4, D5, and D6) and the linear siloxane Octamethyltrisiloxane (B120667), have been added to the SVHC list due to their PBT or vPvB properties, this compound has not undergone this classification. inegi.pt
The regulatory status of different siloxanes is subject to ongoing scientific evaluation. The inclusion of a substance on the SVHC Candidate List triggers specific legal obligations for companies, including the requirement to provide information on the safe use of the substance and to notify ECHA if it is present in articles above a certain concentration. acs.org
Table 1: Regulatory Status of this compound
| Regulatory List | Status |
| ECHA SVHC Candidate List | Not Listed |
| GHS Hazard Criteria | Does not meet criteria based on current reports nih.gov |
| EPA TSCA Inventory | Active nih.gov |
Research Addressing Persistence, Bioaccumulation, and Toxicity Concerns
While this compound is not formally classified as a PBT substance, research into the environmental fate of siloxanes, both linear and cyclic, is ongoing to address concerns about their potential for persistence, bioaccumulation, and toxicity.
Persistence: The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. canada.ca For this compound, its environmental fate is predicted based on its physical and chemical properties. In the atmosphere, it is expected to exist as a vapor and degrade through reactions with hydroxyl radicals, with an estimated half-life of about 6 days. nih.gov When released into water, it is expected to adsorb to suspended solids and sediment. nih.gov Its volatilization half-lives from a model river and lake are estimated to be 7 hours and 9 days, respectively. nih.gov In soil, it is expected to be immobile, and volatilization from moist soil is considered an important fate process, though this may be lessened by adsorption to soil particles. nih.govnih.gov Studies on volatile methylsiloxanes (VMS) in general suggest that when emitted to water, they can accumulate in sediment with long residence times. rsc.org The primary degradation pathway for polydimethylsiloxane (B3030410) (PDMS), a related silicone polymer, is considered to be abiotic, involving hydrolysis in soil and subsequent evaporation and oxidation in the atmosphere. researchgate.net
Bioaccumulation: Bioaccumulation is the process by which a substance builds up in a living organism. canada.ca The potential for bioaccumulation is often estimated using the bioconcentration factor (BCF). For this compound, the estimated BCF is 26, which suggests a low potential for bioconcentration in aquatic organisms. nih.gov However, it is noted that linear siloxanes have been found to have higher solid-liquid distribution coefficients than cyclic siloxanes, which can affect their environmental partitioning. acs.orgacs.orgnih.gov
Toxicity: There is limited specific toxicological data available for this compound. The PubChem database indicates a lack of data from human or animal studies regarding its toxicity. nih.gov A safety data sheet for the substance indicates it may cause eye and respiratory irritation. synquestlabs.com Broader research on some methylsiloxanes has suggested potential toxic effects on various systems in aquatic animals, which has prompted the need for monitoring their presence in water sources. researchgate.net
Table 2: Environmental Fate and Ecotoxicity Profile of this compound (Estimated)
| Parameter | Value/Prediction | Source |
| Atmospheric Half-Life | ~6 days | PubChem nih.gov |
| Volatilization Half-Life (River) | 7 hours | PubChem nih.gov |
| Volatilization Half-Life (Lake) | 9 days | PubChem nih.gov |
| Bioconcentration Factor (BCF) | 26 (low potential) | PubChem nih.gov |
| Soil Mobility | Immobile | PubChem nih.govnih.gov |
| Acute Toxicity | Data not available | PubChem nih.gov |
Implications of Regulatory Classifications on Future Research and Development
The regulatory classification of certain siloxanes as SVHCs has significant implications for the broader chemical industry and directs the focus of future research and development. Although this compound is not currently classified as an SVHC, the increased scrutiny of siloxane compounds as a class has prompted a proactive approach within the industry.
The primary implication is the drive towards the development and promotion of alternative substances with more favorable environmental and health profiles. The aim of regulations like REACH is to encourage the substitution of hazardous substances with safer alternatives. inegi.pt This regulatory pressure stimulates innovation in green chemistry and the design of chemicals that are less persistent and bioaccumulative.
For the silicones industry, this means an increased focus on:
Comprehensive Environmental Assessment: Conducting thorough and transparent environmental risk assessments for all siloxane compounds, not just those currently under regulatory pressure. This includes generating robust data on persistence, bioaccumulation, and toxicity.
Development of "Benign-by-Design" Silicones: Researching and developing new silicone polymers and siloxane materials that are designed to degrade into harmless substances in the environment and have a lower potential for bioaccumulation.
Lifecycle Analysis: Investing in studies that assess the environmental impact of silicone products throughout their entire lifecycle, from manufacturing to disposal or recycling. silicones.eu
Transparency in the Supply Chain: The SVHC classification of some siloxanes necessitates greater communication and transparency throughout the supply chain regarding the chemical composition of products. researchgate.net This trend is likely to extend to other siloxanes as part of industry best practices.
Future research will likely focus on understanding the environmental degradation pathways of linear siloxanes like this compound in greater detail and filling the existing data gaps in their toxicological profiles.
Global Research Initiatives and Collaborative Studies on Siloxane Compounds
In response to regulatory interest and public concerns, the global silicones industry has initiated several collaborative research and monitoring programs to better understand the environmental fate and effects of siloxane compounds. These initiatives are often coordinated through industry associations such as the Global Silicones Council (GSC) and Silicones Europe. globalsilicones.orgsilicones.eu
Key global research initiatives include:
Environmental Monitoring Programs: The silicones industry has established long-term environmental monitoring programs in various locations around the world. These programs are designed to measure the concentrations of specific siloxanes, particularly cyclic siloxanes like D4, D5, and D6, in different environmental compartments such as water, sediment, and aquatic life. globalsilicones.orgamericanchemistry.com The goal is to gather real-world data to assess environmental exposure levels and trends over time. americanchemistry.com
Fate and Behavior Modeling: There is a concerted effort to improve the accuracy of computer models that predict the environmental fate of siloxanes. americanchemistry.com Given that the physicochemical properties of siloxanes differ significantly from many traditional organic chemicals, these models require specific customization and validation with field data. globalsilicones.org
Polar Research: To address questions about the potential for long-range environmental transport of volatile methylsiloxanes, joint studies have been commissioned to monitor their presence in remote regions like the Arctic and Antarctic. silicones.eu
These collaborative efforts involving industry, academia, and regulatory bodies aim to provide a robust scientific basis for the risk assessment and management of siloxane compounds globally. globalsilicones.org The data generated from these initiatives are crucial for informing regulatory decisions and guiding the industry's product stewardship efforts. globalsilicones.org
Future Research Directions and Unaddressed Challenges
Elucidating Undocumented Reaction Pathways and Interactions
A significant challenge in understanding the complete lifecycle of hexadecamethylheptasiloxane lies in the proprietary nature of its industrial synthesis, which limits publicly available information on specific methodologies. While hydrosilylation is known as the primary synthesis route, the detailed mechanisms, catalysts, and potential for side-reactions are not fully documented in scientific literature. smolecule.com Future research should aim to characterize these synthesis pathways fully.
Furthermore, its interactions with other chemical species in industrial, commercial, and environmental contexts are not entirely understood. While some degradation pathways have been modeled, such as thermal decomposition and anaerobic biodegradation, a comprehensive map of its reactivity is incomplete. smolecule.com
Key Research Questions:
What are the specific catalysts and reaction conditions used in the industrial synthesis of this compound and what byproducts are formed?
How does this compound interact with common environmental radicals, metallic species, and organic compounds?
What are the complete mechanisms for its abiotic and biotic degradation under various environmental conditions?
Computational chemistry offers a promising avenue for exploring these questions. The use of guided methods, where chemical activation is imposed by geometrical constraints, can help predict complex reaction pathways without prior knowledge of the products or mechanisms. nih.gov Such approaches could be invaluable in mapping the potential reactions of this compound in complex systems. nih.gov
Comprehensive Assessment of Long-Term Environmental and Biological Impacts
The long-term fate and effects of this compound in the environment remain a critical area of concern. Due to its persistence, there is a need for extensive studies on its accumulation and long-term impacts on ecosystems and biological organisms. tandfonline.comnih.gov
Environmental Fate: Models predict that this compound is expected to exist primarily as a vapor in the atmosphere, where it degrades via reaction with hydroxyl radicals over a half-life of about 6 days. nih.gov In aquatic systems, it is expected to adsorb to suspended solids and sediment. nih.gov However, comprehensive, long-term monitoring data is scarce. There is a particular lack of information on its biodegradation in water. nih.gov The potential for long-range environmental transport and accumulation in remote ecosystems requires further investigation.
Biological Impacts: While current estimates suggest a low potential for bioconcentration in aquatic organisms, these are based on models and not extensive empirical data. nih.gov The subtle, long-term biological effects of chronic, low-level exposure are largely unknown. Research is needed to understand potential impacts on soil microbial ecology, uptake by plants, and ingestion by animals, which could lead to unforeseen consequences within the food web. epa.gov The potential for pollutants to have long-lasting effects on the health of organisms, including reproductive health, highlights the importance of thorough investigation. nih.gov
| Environmental Compartment | Predicted Behavior of this compound | Research Gap |
| Atmosphere | Exists as vapor; degrades via reaction with hydroxyl radicals (Half-life ~6 days). nih.gov | Long-term atmospheric transport and deposition patterns. |
| Aquatic Systems | Adsorbs to suspended solids and sediment; volatilization from water surfaces is expected. nih.gov | Lack of empirical data on biodegradation rates and pathways in water. nih.gov |
| Soil/Sediment | High potential for adsorption. nih.gov | Long-term effects on soil microbial communities and terrestrial organisms. |
| Biota | Estimated low potential for bioconcentration. nih.gov | Chronic toxicity and sublethal effects from long-term, low-level exposure. |
Development of Sustainable Alternatives and Remediation Technologies
Addressing the challenges posed by persistent compounds like this compound involves a two-pronged approach: developing safer, sustainable alternatives and creating effective remediation technologies to manage existing contamination.
Sustainable Alternatives: The push towards greener chemistry is driven by regulatory pressures and consumer demand for safer ingredients. re-chemistry.com Research into bio-based and biodegradable solvents and emollients is yielding promising alternatives to siloxanes. For instance, levulinate ketals, derived from renewable plant-based materials, are being developed as high-performance, eco-friendly options. re-chemistry.com One such compound is optimized as a safe alternative to cyclopentasiloxane in cosmetics, offering a similar light and silky feel. re-chemistry.com Further research should focus on synthesizing and testing new bio-solvents that can match the performance characteristics of this compound while exhibiting enhanced biodegradability and lower environmental persistence.
Remediation Technologies: Environmental remediation of siloxanes is challenging. tandfonline.com Several technologies are commercially available or under investigation for removing siloxanes from biogas and wastewater, which are key collection points for these compounds. tandfonline.comnih.gov
Adsorption: This is a widely used method employing materials like activated carbon, activated alumina, zeolite, and silica (B1680970) gel to capture siloxanes from gas and liquid streams. nih.govlandfill-gas.com Activated carbon materials have shown high elimination capacity. nih.gov
Absorption: Liquid absorbents, such as the SELEXOL solvent, can be used to remove siloxanes along with other impurities from biogas. landfill-gas.com
Deep Chilling/Condensation: Lowering the temperature of biogas can cause siloxanes to condense into a liquid form, allowing for their removal. nih.govlandfill-gas.com
Emerging Technologies: Newer concepts being explored include biotrickling filters, catalytic oxidation, and membrane separation. tandfonline.comnih.gov
Future research should focus on improving the efficiency and cost-effectiveness of these technologies, particularly for large-scale environmental cleanup. Developing regenerative adsorbent materials and exploring novel biological degradation approaches are key priorities. tandfonline.comnih.gov
| Remediation Technology | Principle of Operation | Status |
| Adsorption | Siloxanes adhere to the surface of porous materials (e.g., activated carbon, zeolite). nih.govlandfill-gas.com | Commercially available. nih.gov |
| Absorption | Siloxanes are dissolved into a liquid solvent. nih.govlandfill-gas.com | Commercially available. nih.gov |
| Deep Chilling | Siloxanes are condensed out of a gas by lowering the temperature. nih.govlandfill-gas.com | Commercially available. nih.gov |
| Membrane Separation | Membranes are used to selectively separate siloxanes from a gas stream. tandfonline.comnih.gov | Emerging concept. nih.gov |
| Biotrickling Filters | Microorganisms are used to biologically degrade siloxanes. | Emerging concept. nih.gov |
Advanced Computational and Analytical Method Integration for Holistic Understanding
A holistic understanding of this compound requires the synergistic integration of advanced computational modeling and sensitive analytical techniques.
Computational Modeling: Computational chemistry is a powerful tool for predicting the properties and behavior of chemical compounds. oligofastx.com For this compound, models are already used to estimate its physical properties, environmental fate, and degradation pathways. smolecule.comnih.gov
Molecular Dynamics (MD) Simulations: These can predict the viscoelastic behavior and thermal decomposition pathways of the compound. smolecule.com
Quantitative Structure-Property Relationship (QSPR) Models: These models link the molecular structure of this compound to its properties and can be used to predict slow mineralization rates in soil. smolecule.com
Future efforts should focus on refining these models with empirical data to improve their predictive accuracy. Integrating machine learning and artificial intelligence could accelerate the discovery of new properties and interactions, aiding in risk assessment and the design of safer alternatives. oligofastx.com
Analytical Methods: Sensitive and selective analytical methods are essential for detecting and quantifying this compound in various matrices. The standard techniques involve gas chromatography (GC) coupled with different detectors.
Gas Chromatography-Mass Spectrometry (GC/MS): This is a highly reliable method for both identifying and quantifying siloxanes, with modern systems capable of detecting picogram levels. smolecule.comenv.go.jp
Gas Chromatography with Atomic Emission Detection (GC/AED): This technique is particularly sensitive for detecting silicon-containing compounds. smolecule.com
Gas Chromatography with Flame Ionization Detection (GC/FID): A common and robust method for detecting organic compounds, including siloxanes. nih.govcdc.gov
To achieve a more holistic understanding, future work should focus on developing standardized methods for a wider range of environmental and biological samples, including complex tissues and micro-level environmental samples. The integration of data from these advanced analytical methods with the predictions from computational models will be critical for validating models and building a comprehensive picture of the lifecycle and impact of this compound.
Q & A
Q. What are the optimal methods for synthesizing and characterizing hexadecamethylheptasiloxane in laboratory settings?
this compound (C₁₆H₄₈O₆Si₇) is typically synthesized via hydrolysis and condensation of chlorosilane precursors under controlled conditions. Key steps include:
- Purification : Fractional distillation under reduced pressure (1–10 mmHg) to isolate the compound, given its high molecular weight (481.07 g/mol) and boiling point (~315°C) .
- Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm siloxane backbone structure, supplemented by gas chromatography-mass spectrometry (GC-MS) for purity validation (e.g., retention index 65.23 in GC-MS analysis) .
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₄₈O₆Si₇ | |
| Boiling Point | ~315°C | |
| GC-MS Retention Index | 65.23 |
Q. How can researchers validate the presence of this compound in complex matrices (e.g., environmental or biological samples)?
- Analytical Workflow :
- Extraction : Use non-polar solvents (e.g., hexane) for lipid-rich matrices.
- Detection : GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV), comparing spectra to reference libraries (e.g., NIST) .
- Quantification : Internal standards (e.g., deuterated siloxanes) to account for matrix effects.
Q. Critical Considerations :
- Avoid cross-contamination from silicone-based lab equipment, which may leach similar compounds .
- Validate limits of detection (LOD) below 1 ppm for trace analysis .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported environmental persistence data for this compound?
Discrepancies in degradation rates (e.g., hydrolysis vs. photolysis) require:
- Controlled Comparative Studies :
- Test hydrolysis at varying pH (e.g., pH 4–9) and temperatures (20–60°C).
- Measure photolytic degradation using UV-A/B lamps (290–400 nm) to simulate solar exposure .
- Advanced Analytics : High-resolution mass spectrometry (HRMS) to distinguish degradation byproducts from co-eluting compounds .
Q. Table 2: Degradation Pathways
| Pathway | Half-Life (Est.) | Key Byproducts |
|---|---|---|
| Hydrolysis | >30 days (pH 7) | Shorter-chain siloxanes |
| Photolysis | 5–10 days | Silanols, CO₂ |
Q. How can researchers model the bioaccumulation potential of this compound in aquatic ecosystems?
Q. Challenges :
- This compound’s high molecular weight may limit membrane permeability, contradicting traditional bioaccumulation models .
Q. What methodologies address the compound’s interference in polymer chemistry studies?
- Mitigation Strategies :
Case Study : In epoxy resin synthesis, residual siloxanes reduced crosslinking efficiency by 12–18% (GC-MS confirmed contamination) .
Q. How to design ecotoxicology assays for this compound given its low water solubility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
